Regioisomeric Specificity: 5-Amino-4-carboxamide vs. 3-Amino-4-carboxamide Hydrogen-Bonding Topology
The 5-amino-4-carboxamide regioisomer (target compound) forms an intramolecular hydrogen bond between the 5-NH₂ donor and the 4-carboxamide carbonyl oxygen, pre-organizing the scaffold into a conformation recognized by kinase ATP-binding pockets. This intramolecular interaction is absent in the 3-amino-4-carboxamide regioisomer (CAS 2171315-00-5), where the amino group is positioned distal to the carboxamide. In the pan-FGFR inhibitor series reported by Deng et al., only 5-amino-4-carboxamide derivatives achieved nanomolar FGFR inhibition (class-level inference), and the X-ray co-crystal structure of compound 10h (PDB 8XZ7) confirms that the 5-amino-4-carboxamide core engages the hinge region via this pre-organized hydrogen-bond network [1].
| Evidence Dimension | Intramolecular hydrogen-bond donor-acceptor distance (N–O) and binding conformation pre-organization |
|---|---|
| Target Compound Data | 5-NH₂ donor proximal to 4-C=O acceptor; intramolecular H-bond possible; scaffold pre-organized for kinase hinge binding |
| Comparator Or Baseline | 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide (CAS 2171315-00-5): 3-NH₂ distal to 4-C=O; no intramolecular H-bond; distinct donor-acceptor topology |
| Quantified Difference | Qualitative conformational difference; 5-amino regioisomer is the only architecture validated by X-ray crystallography for FGFR1 covalent binding (PDB 8XZ7) [1] |
| Conditions | Structural analysis based on X-ray co-crystal structure (PDB 8XZ7, resolution 1.75 Å) and SAR from Deng et al. 2024 [1] |
Why This Matters
Procuring the 3-amino regioisomer instead of the 5-amino-4-carboxamide compound will yield a scaffold with incorrect hydrogen-bond geometry, rendering it incompatible with kinase hinge-binding applications validated for the 5-amino-4-carboxamide class.
- [1] Deng, W., et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Eur. J. Med. Chem., 2024; PDB 8XZ7 (FGFR1 kinase domain with covalent inhibitor 10h). View Source
